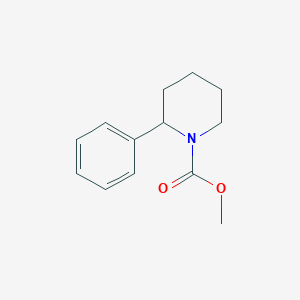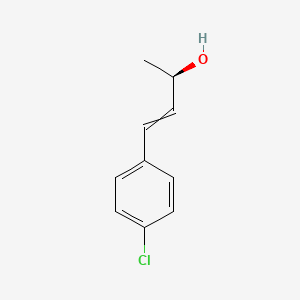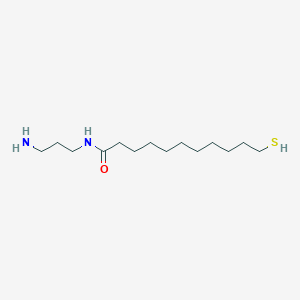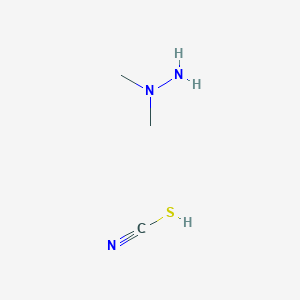
1,1-Dimethylhydrazine;thiocyanic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylhydrazine: is a highly toxic and volatile compound widely used as a rocket propellantThiocyanic acid is a chemical compound with the formula HSCN. It is a colorless, volatile liquid that is used in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethylhydrazine can be synthesized through the reaction of monochloramine with dimethylamine, resulting in 1,1-dimethylhydrazinium chloride. Another method involves the N-dimethylation of acetylhydrazine using formaldehyde and hydrogen .
Industrial Production Methods: Industrial production of 1,1-dimethylhydrazine typically involves the Raschig process, where monochloramine reacts with dimethylamine. This method is favored due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: 1,1-Dimethylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is highly reactive and can form numerous derivatives through these reactions .
Common Reagents and Conditions:
Oxidation: Catalytic oxidation using molecular oxygen over platinum or other noble metal catalysts.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents.
Substitution: Substitution reactions can occur with various halogens or other electrophiles.
Major Products Formed:
- Oxidation products include nitrogen oxides and carbon dioxide .
- Reduction products can include dimethylamine and other amines.
- Substitution reactions can yield a variety of substituted hydrazines .
科学研究应用
1,1-Dimethylhydrazine is used extensively in scientific research due to its high reactivity and versatility. Some of its applications include:
作用机制
The mechanism of action of 1,1-dimethylhydrazine involves its high reactivity with various biological molecules. It can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to mutagenic and carcinogenic effects . The molecular targets include nucleic acids and enzymes involved in cellular metabolism .
相似化合物的比较
Hydrazine: A simpler hydrazine compound with similar reactivity but less toxicity.
Methylhydrazine: A methylated derivative of hydrazine with similar applications and reactivity.
N-Nitrosodimethylamine: A toxic byproduct formed from the oxidation of 1,1-dimethylhydrazine.
Uniqueness: 1,1-Dimethylhydrazine is unique due to its high volatility, reactivity, and widespread use as a rocket propellant. Its ability to form a wide range of derivatives and its applications in various fields make it a compound of significant interest .
属性
CAS 编号 |
496924-23-3 |
|---|---|
分子式 |
C3H9N3S |
分子量 |
119.19 g/mol |
IUPAC 名称 |
1,1-dimethylhydrazine;thiocyanic acid |
InChI |
InChI=1S/C2H8N2.CHNS/c1-4(2)3;2-1-3/h3H2,1-2H3;3H |
InChI 键 |
KNQGACQRBJQOLQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N.C(#N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

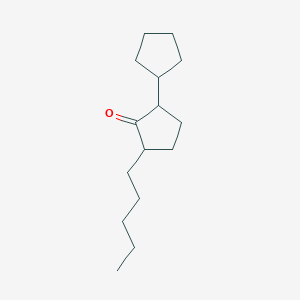
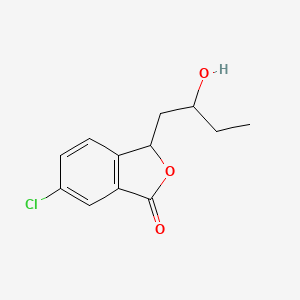
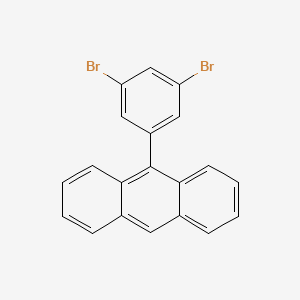
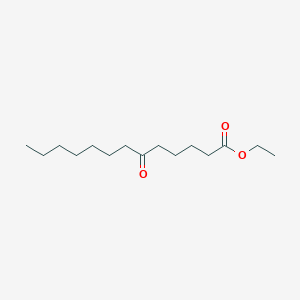
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
